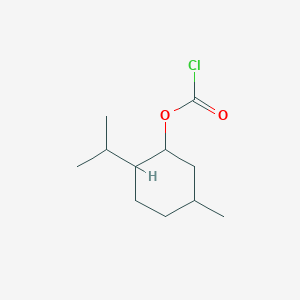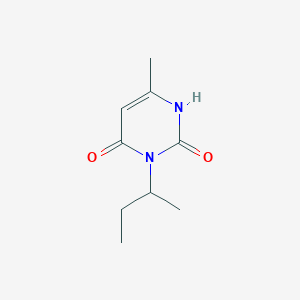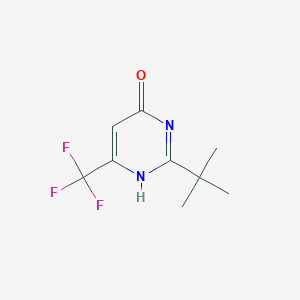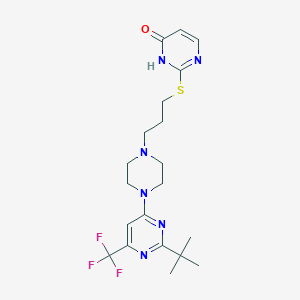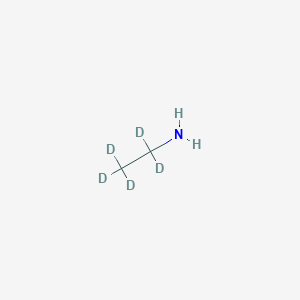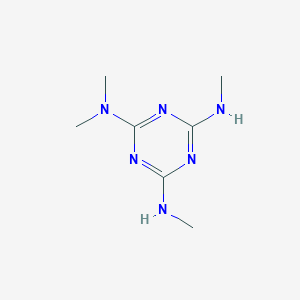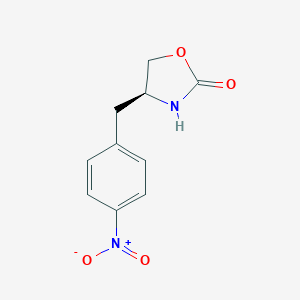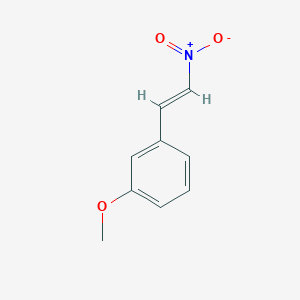
1-Methoxy-3-(2-nitrovinyl)benzene
概要
説明
1-Methoxy-3-(2-nitrovinyl)benzene, also known as 3-Methoxy-β-nitrostyrene, is an organic compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . This compound is characterized by a methoxy group (-OCH3) and a nitrovinyl group (-CH=CHNO2) attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.
科学的研究の応用
1-Methoxy-3-(2-nitrovinyl)benzene has several applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Safety and Hazards
“1-Methoxy-3-(2-nitrovinyl)benzene” is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .
準備方法
1-Methoxy-3-(2-nitrovinyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of nitromethane with 3-methoxybenzaldehyde . The reaction typically proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then subjected to reflux, and the product is isolated through crystallization or distillation.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
化学反応の分析
1-Methoxy-3-(2-nitrovinyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitrovinyl group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions. For example, it can be replaced by a halogen using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitrovinyl group typically yields 3-methoxyphenethylamine.
作用機序
The mechanism of action of 1-Methoxy-3-(2-nitrovinyl)benzene involves its interaction with molecular targets and pathways. The nitrovinyl group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and forms a sigma complex with the benzene ring . This intermediate can then undergo further reactions, such as nucleophilic attack or proton transfer, to yield substituted benzene derivatives.
類似化合物との比較
1-Methoxy-3-(2-nitrovinyl)benzene can be compared with other similar compounds, such as:
trans-β-Nitrostyrene: Similar structure but lacks the methoxy group, making it less reactive in certain substitution reactions.
4-Methoxy-β-nitrostyrene: Similar structure but with the methoxy group in the para position, which can influence its reactivity and stability.
2-Methoxy-β-nitrostyrene: Similar structure but with the methoxy group in the ortho position, affecting its steric and electronic properties.
The uniqueness of this compound lies in the specific positioning of the methoxy and nitrovinyl groups, which can significantly impact its chemical behavior and applications.
特性
IUPAC Name |
1-methoxy-3-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBGIPFDIABTKB-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351822 | |
| Record name | Anisole, m-(2-nitrovinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3179-09-7 | |
| Record name | Anisole, m-(2-nitrovinyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anisole, m-(2-nitrovinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

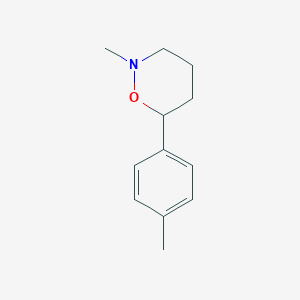
![[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-trimethylsilane](/img/structure/B107476.png)
